molecular formula C22H31N3O2 B12019394 N'-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide

N'-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B12019394
M. Wt: 369.5 g/mol
InChI Key: WXFIVJWWGCIRDC-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide
  • N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-indol-2-YL)acetohydrazide

Uniqueness

N’-(3,5-Ditert-BU-4-hydroxybenzylidene)-2-(1-ME-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of both the 3,5-ditert-butyl-4-hydroxybenzylidene and 1-methyl-1H-pyrrol-2-yl moieties. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C22H31N3O2/c1-21(2,3)17-11-15(12-18(20(17)27)22(4,5)6)14-23-24-19(26)13-16-9-8-10-25(16)7/h8-12,14,27H,13H2,1-7H3,(H,24,26)/b23-14+

InChI Key

WXFIVJWWGCIRDC-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.